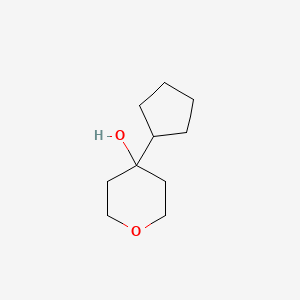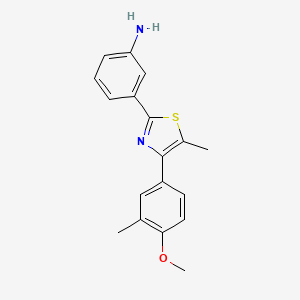
2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,5-ジクロロフェノキシ)メチル)-1,3-ジオキソランは、ジオキソラン環とジクロロフェノキシ基の存在によって特徴付けられる有機化合物です。
2. 製法
合成経路と反応条件
2-((3,5-ジクロロフェノキシ)メチル)-1,3-ジオキソランの合成は、通常、3,5-ジクロロフェノールとホルムアルデヒドおよびエチレングリコールを酸性条件下で反応させることから行われます。反応は、中間体の生成を経て進行し、その後、環化してジオキソラン環を形成します。 反応条件には、硫酸などの強酸触媒の使用や、環化プロセスを促進するための高温が含まれることがよくあります .
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、工業グレードの試薬と最適化された反応条件が使用され、高収率と高純度が保証されます。反応は通常、温度、圧力、反応時間を正確に制御した大型反応器で行われ、効率を最大化し、副生成物を最小限に抑えます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 3,5-dichlorophenol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
化学反応の分析
反応の種類
2-((3,5-ジクロロフェノキシ)メチル)-1,3-ジオキソランは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するカルボン酸またはケトンを生成するために酸化することができます。
還元: 還元反応は、この化合物をアルコールまたはアルカンに変換することができます。
置換: ジクロロフェノキシ基は、求核置換反応を受けることができ、さまざまな誘導体の生成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤が、塩基性または中性条件で使用され、置換反応を促進します。
主要な生成物
これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸またはケトンが生成されるのに対し、還元によりアルコールまたはアルカンが生成されます。置換反応により、さまざまな官能基を持つ幅広い誘導体が生成される可能性があります。
科学的研究の応用
2-((3,5-ジクロロフェノキシ)メチル)-1,3-ジオキソランは、いくつかの科学研究において応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌作用や抗真菌作用など、潜在的な生物活性について研究されています。
医学: 医薬品中間体としての可能性と、生物系への影響について研究が進められています。
作用機序
2-((3,5-ジクロロフェノキシ)メチル)-1,3-ジオキソランの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、構造や存在する官能基に応じて、特定の酵素の阻害剤または活性剤として作用する可能性があります。ジオキソラン環とジクロロフェノキシ基は、これらの標的への結合親和性と特異性において重要な役割を果たします。正確な分子経路を解明するためには、詳細な研究が必要です。
類似化合物との比較
類似化合物
- 2-((3,5-ジクロロフェノキシ)メチル)-2-メチルオキシラン
- 2-{3-[(3,5-ジクロロフェノキシ)メチル]フェニル}-1,3-ベンゾチアゾール
- 2-[(3,5-ジクロロフェノキシ)メチル]オキシラン
独自性
2-((3,5-ジクロロフェノキシ)メチル)-1,3-ジオキソランは、ジオキソラン環の存在により独特です。この環は、特定の化学的性質と反応性を付与します。同様の化合物と比較して、この化合物は、安定性と化学反応における汎用性において明確な利点を提供します。 独特の構造により、さまざまな分野で幅広い用途が可能になり、科学研究と工業利用において貴重な化合物となっています .
特性
IUPAC Name |
2-[(3,5-dichlorophenoxy)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-3-8(12)5-9(4-7)15-6-10-13-1-2-14-10/h3-5,10H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSUBEGKHSLHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
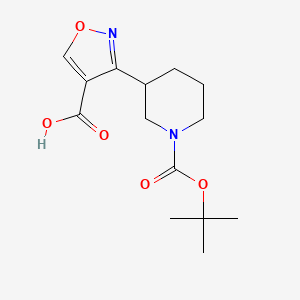

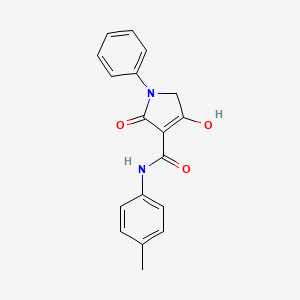
![Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11809703.png)
![6-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809704.png)
![N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11809715.png)

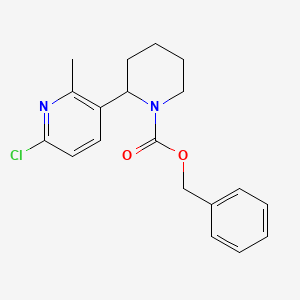

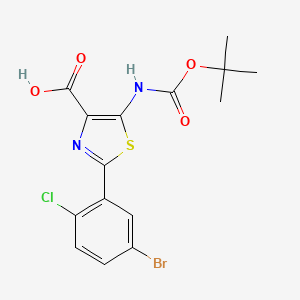

![2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11809752.png)
